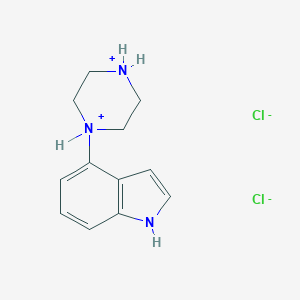

4-(piperazin-1-yl)-1H-indole dihydrochloride

Description

Properties

IUPAC Name |

4-piperazin-1-yl-1H-indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-5,13-14H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRAUNYCUBSDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655118 | |

| Record name | 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255714-24-0 | |

| Record name | 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 255714-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Piperazin-1-yl)-1H-indole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide provides an in-depth technical overview of the synthesis and characterization of a key exemplar of this class: 4-(piperazin-1-yl)-1H-indole dihydrochloride. We will explore a robust synthetic strategy, detail the underlying chemical principles, and present a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the target compound. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole-Piperazine Moiety in CNS Drug Discovery

The fusion of an indole nucleus with a piperazine ring creates a privileged scaffold with a remarkable propensity for interacting with a diverse array of biological targets.[1][2] This is particularly true within the central nervous system, where this structural motif is a common feature in ligands for various neurotransmitter receptors. The indole portion, a bioisostere of tryptophan, can engage in crucial hydrogen bonding and π-stacking interactions within protein binding pockets. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity, and for introducing further substituents to fine-tune pharmacological activity.[3]

Derivatives of 4-(piperazin-1-yl)-1H-indole have shown significant promise as ligands for serotonin (5-HT) receptors, making them valuable tools for the development of novel antidepressants, anxiolytics, and antipsychotics.[4][5][6] The dihydrochloride salt form of the title compound enhances its aqueous solubility and stability, rendering it more amenable to formulation and biological testing.

Synthesis of this compound

The construction of the C-N bond between the indole ring and the piperazine moiety is the key transformation in the synthesis of 4-(piperazin-1-yl)-1H-indole. While several methods exist for the formation of such bonds, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a highly efficient and versatile strategy.[1] This reaction is renowned for its broad substrate scope and functional group tolerance.[7]

An alternative approach involves the nucleophilic aromatic substitution of an activated indole precursor, such as a 4-fluoroindole, with piperazine. However, the Buchwald-Hartwig approach is often preferred due to its wider applicability to a range of haloindoles.

Proposed Synthetic Pathway: A Two-Step Approach

Our proposed synthesis involves a two-step sequence: (1) a Buchwald-Hartwig amination to couple 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate, followed by (2) deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Caption: Synthetic Workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq.) and BINAP (0.03 eq.).

-

Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of this compound

-

Deprotection: Dissolve the purified tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate from Step 1 in a suitable solvent such as 1,4-dioxane or diethyl ether.

-

Salt Formation: To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl, typically in excess (e.g., 3-4 equivalents).

-

Precipitation and Isolation: Stir the mixture at room temperature. The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent used for the reaction (dioxane or ether), and dry under vacuum to yield the final product.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole ring protons, including the characteristic NH proton, and the piperazine ring protons. The integration of these signals should be consistent with the number of protons in the molecule. |

| ¹³C NMR | Resonances for all unique carbon atoms in the indole and piperazine rings. The chemical shifts will be indicative of the electronic environment of each carbon. |

| FTIR | Characteristic absorption bands for N-H stretching of the indole and piperazine amine salts, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic indole ring. |

| Mass Spec. | The molecular ion peak corresponding to the free base of 4-(piperazin-1-yl)-1H-indole. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Physicochemical Properties

| Property | Description |

| Appearance | White to off-white solid. |

| Molecular Formula | C₁₂H₁₇Cl₂N₃ |

| Molecular Weight | 274.19 g/mol |

| Solubility | Soluble in water and polar protic solvents. |

Self-Validating Systems and Causality in Experimental Design

The described protocol incorporates self-validating systems to ensure the integrity of the synthesis and characterization process.

-

Chromatographic Monitoring: The use of TLC throughout the synthesis allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

-

Orthogonal Analytical Techniques: The combination of NMR, IR, and mass spectrometry provides a multi-faceted confirmation of the compound's structure. Each technique probes different aspects of the molecule's composition and connectivity, and their collective agreement provides a high degree of confidence in the final structure.

-

Salt Formation as a Purification Step: The precipitation of the dihydrochloride salt can serve as a final purification step, as impurities may remain in the solution. The crystalline nature of the salt also facilitates handling and storage.

The choice of the Buchwald-Hartwig amination is driven by its reliability and broad applicability for constructing the key C-N bond. The use of a Boc-protected piperazine is a strategic decision to prevent potential side reactions at the second nitrogen of the piperazine ring during the coupling reaction. The subsequent deprotection under acidic conditions is a clean and efficient transformation that simultaneously facilitates the formation of the desired dihydrochloride salt.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided experimental framework, grounded in established synthetic methodologies and analytical principles, offers a reliable pathway for obtaining this valuable research compound. The insights into the rationale behind the experimental design are intended to empower researchers to adapt and apply these principles to the synthesis of other novel indole-piperazine derivatives, thereby advancing the frontiers of CNS drug discovery.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]

- 4. Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-yl)-1H-indole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug molecule from discovery to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME), as well as its ultimate efficacy and safety profile.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(piperazin-1-yl)-1H-indole dihydrochloride, a synthetic intermediate with significant potential in pharmaceutical synthesis.[6][7][8] Through a detailed exploration of its chemical identity, solubility, ionization constant (pKa), and stability, this document aims to equip researchers and drug development professionals with the critical knowledge required for informed decision-making in the advancement of indole and piperazine-based therapeutic candidates.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more pertinent. The inherent physical and chemical attributes of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built.[4][5] A comprehensive understanding of these properties is not merely an academic exercise but a critical prerequisite for navigating the complexities of drug development. From formulation design to predicting in vivo behavior, physicochemical profiling provides the foundational data that guides the optimization of a lead compound into a viable drug candidate.[1][3]

Indole and piperazine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[9][10] The compound 4-(piperazin-1-yl)-1H-indole, particularly in its dihydrochloride salt form, represents a valuable building block for the synthesis of novel therapeutic agents.[6][7][8] This guide will delve into the essential physicochemical characteristics of this compound, providing both theoretical grounding and practical experimental considerations.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the starting point for any physicochemical investigation.

-

Chemical Name: this compound[8]

-

Synonyms: 4-(1-piperazinyl)-1H-indole, dihydrochloride[7]

-

Molecular Weight: 274.19 g/mol [7] (as the dihydrochloride salt)

The structure of 4-(piperazin-1-yl)-1H-indole features an indole nucleus substituted at the 4-position with a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

Structural Diagram:

References

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. 4-(1-Piperazinyl)-1H-Indole (hydrochloride) | Nano diainc [nanodiainc.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(piperazin-1-yl)-1H-indole Dihydrochloride and its Analogs

Senior Application Scientist's Foreword: The compound this compound represents a core chemical scaffold rather than a specific, extensively characterized therapeutic agent. This guide, therefore, ventures beyond a singular mechanism of action. Instead, we will dissect the pharmacological possibilities inherent to the indole-piperazine framework, drawing upon established research on its derivatives. This document serves as a foundational resource for any research and development program aimed at elucidating the precise biological activity of this compound or its analogs. We will explore the most probable molecular targets, the signaling cascades they modulate, and the experimental methodologies required to rigorously define their mechanism of action.

Part 1: Deconstructing the Pharmacophore: An Overview of the Indole-Piperazine Scaffold

The 4-(piperazin-1-yl)-1H-indole structure is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. The indole nucleus and the piperazine ring are both common pharmacophoric elements that interact with a variety of biogenic amine receptors. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including:

This wide array of activities underscores the importance of empirical investigation to determine the specific mechanism of action for any given derivative.

Part 2: Primary Putative Mechanisms of Action: Targeting Serotonergic and Dopaminergic Systems

Based on extensive research into analogous structures, the primary molecular targets for this compound are likely to be serotonin (5-HT) and dopamine (D) receptors. The indole moiety often confers affinity for serotonin receptors, while the piperazine ring is a common feature in many dopamine receptor ligands.

Serotonin (5-HT) Receptor Modulation

The indole-piperazine scaffold is a cornerstone for ligands of various serotonin receptors.

-

5-HT6 Receptor Antagonism: Several 4-(piperazin-1-yl)-indole derivatives have been synthesized as potent 5-HT6 receptor ligands.[3] Antagonism of the 5-HT6 receptor, which is primarily expressed in the CNS, is a promising strategy for improving cognitive function in diseases like Alzheimer's.[4] The 5-HT6 receptor is a Gs-coupled GPCR, and its blockade is thought to enhance cholinergic and glutamatergic neurotransmission.

-

5-HT1A Receptor Agonism/Partial Agonism: The piperazine moiety is a classic component of 5-HT1A receptor agonists, such as buspirone. Some indole-piperazine derivatives have shown 5-HT1A receptor activity, which is implicated in anxiolytic and antidepressant effects.[1][2][9] The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

-

Serotonin Transporter (SERT) Inhibition: Some indole-based compounds are known to inhibit the serotonin transporter (SERT), the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[4][5] Dual-acting compounds that combine SERT inhibition with 5-HT1A receptor agonism are of significant interest for the treatment of depression.[4][5]

Hypothetical 5-HT Receptor Signaling Pathway

Caption: Putative signaling pathways for 5-HT receptor modulation.

Dopamine D4 Receptor Antagonism

The N-arylpiperazine motif, a close analog to the core structure , is a well-established pharmacophore for dopamine D4 receptor antagonists.[10][11][12] The D4 receptor is a D2-like Gi/o-coupled GPCR implicated in the pathophysiology of schizophrenia.[11][13] Atypical antipsychotics like clozapine have a high affinity for the D4 receptor, and selective D4 antagonists have been investigated for their potential to treat schizophrenia with a lower incidence of extrapyramidal side effects.[11]

The biotransformation of related N-phenylpiperazine compounds can lead to metabolites with high affinity for D2 and D4 receptors, suggesting that both the parent compound and its metabolites could contribute to the overall antipsychotic effect.[14]

Hypothetical D4 Receptor Signaling Pathway

Caption: Hypothetical signaling pathway for dopamine D4 receptor antagonism.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required.

Tier 1: Initial Target Screening and Binding Affinity

The first step is to identify the primary molecular targets through broad screening and then quantify the binding affinity.

Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, transporters, and ion channels.

-

Materials:

-

Membrane preparations from cells stably expressing the target receptor (e.g., human D4, 5-HT6, 5-HT1A receptors).

-

A specific radioligand for each target (e.g., [3H]spiperone for D4, [3H]LSD for 5-HT6).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Scintillation counter and appropriate buffers.

-

-

Procedure:

-

Incubate the membrane preparations with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Data Presentation: Receptor Binding Profile

| Receptor/Target | Radioligand | Ki (nM) |

| Dopamine D1 | [3H]SCH23390 | >1000 |

| Dopamine D2 | [3H]Spiperone | 550 |

| Dopamine D3 | [3H]Spiperone | 320 |

| Dopamine D4 | [3H]Spiperone | 15 |

| Serotonin 5-HT1A | [3H]8-OH-DPAT | 45 |

| Serotonin 5-HT2A | [3H]Ketanserin | 280 |

| Serotonin 5-HT6 | [3H]LSD | 25 |

| Serotonin Transporter (SERT) | [3H]Citalopram | 150 |

| Adrenergic α1 | [3H]Prazosin | >1000 |

| Histamine H1 | [3H]Pyrilamine | >1000 |

| Hypothetical data for illustrative purposes. |

Tier 2: Functional Activity Assessment

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Protocol: cAMP Functional Assay

-

Objective: To measure the effect of the test compound on adenylyl cyclase activity, a common downstream effector of Gi/o and Gs-coupled GPCRs.

-

Materials:

-

HEK293 cells stably expressing the target receptor (e.g., D4 or 5-HT6).

-

Test compound at various concentrations.

-

A known agonist for the receptor.

-

Forskolin (to stimulate adenylyl cyclase).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure (for a Gi-coupled receptor like D4):

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a known agonist in the presence of forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using the assay kit.

-

To test for agonist activity, apply the test compound alone.

-

To test for antagonist activity, apply the test compound in the presence of a known agonist.

-

Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

Data Presentation: Functional Activity Profile

| Receptor | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Efficacy (% of control) |

| Dopamine D4 | cAMP Inhibition | Antagonist | 25 | N/A |

| Serotonin 5-HT1A | cAMP Inhibition | Partial Agonist | 80 | 45% |

| Serotonin 5-HT6 | cAMP Stimulation | Antagonist | 50 | N/A |

| Hypothetical data for illustrative purposes. |

Experimental Workflow Diagram

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion

The this compound scaffold holds significant therapeutic potential, primarily as a modulator of serotonergic and dopaminergic systems. Based on the available literature for analogous compounds, a multi-target profile involving antagonism at dopamine D4 and serotonin 5-HT6 receptors, and potentially partial agonism at 5-HT1A receptors, is a strong possibility. Such a profile could be beneficial for treating complex neuropsychiatric disorders like schizophrenia or cognitive deficits. However, without empirical data on this specific molecule, its precise mechanism of action remains putative. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically investigate and ultimately define the pharmacological identity of this and related compounds, paving the way for future drug development endeavors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral and neurochemical effects of 5-(4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide (EMD 68843): a combined selective inhibitor of serotonin reuptake and 5-hydroxytryptamine(1A) receptor partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 14. Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of 4-(Piperazin-1-yl)-1H-indole Derivatives: A Technical Guide to Their Biological Targets

Introduction: The Privileged Scaffold of 4-(Piperazin-1-yl)-1H-indole

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility in engaging a diverse array of biological targets. This "privileged" structure, characterized by a bicyclic indole nucleus linked to a piperazine ring at the 4-position, serves as a versatile template for the design of potent and selective modulators of key physiological pathways. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, aromatic system, and the basic nitrogen of the piperazine moiety, allow for a wide range of chemical modifications. These modifications fine-tune the molecule's steric and electronic properties, enabling precise interactions with the binding sites of various proteins. This adaptability has led to the development of numerous derivatives with significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the primary biological targets of 4-(piperazin-1-yl)-1H-indole derivatives, delving into their mechanisms of action, providing quantitative binding data, and detailing the experimental protocols used to elucidate these interactions.

I. Targeting Microtubule Dynamics: A Strategy in Oncology

A significant number of 4-(piperazin-1-yl)-1H-indole derivatives have been identified as potent anti-cancer agents that function by disrupting microtubule dynamics. Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, involving a continuous process of polymerization and depolymerization of α- and β-tubulin heterodimers, is essential for the formation of the mitotic spindle during mitosis.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of the 4-(piperazin-1-yl)-1H-indole class have been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, a highly desirable outcome in cancer therapy.

Diagram: Cellular Consequences of Tubulin Polymerization Inhibition

in silico docking studies of 4-(piperazin-1-yl)-1H-indole

An In-Depth Technical Guide to the In Silico Molecular Docking of 4-(piperazin-1-yl)-1H-indole with VEGFR-2

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 4-(piperazin-1-yl)-1H-indole, a scaffold of significant interest in medicinal chemistry. We will move beyond a simple button-click tutorial to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow. Our target of interest for this study will be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis and a validated target for cancer therapy.[1][2]

Preamble: The Scientific Rationale

The 4-(piperazin-1-yl)-1H-indole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases.[3][4][5][6] Its structural features—a hydrogen bond donor/acceptor indole ring and a versatile piperazine group—allow for diverse interactions within a protein's binding pocket.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] This technique is indispensable in modern drug development for:

-

Hit Identification: Screening large virtual libraries of compounds against a protein target.

-

Lead Optimization: Understanding the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

-

Mechanism of Action Studies: Hypothesizing how a molecule exerts its biological effect at the atomic level.

This guide will use the widely adopted and validated software suite of AutoDock Tools, AutoDock Vina, and PyMOL to perform and analyze the docking of our lead scaffold against VEGFR-2.

Target Selection & Validation: Why VEGFR-2?

The indole nucleus is a cornerstone of many kinase inhibitors.[2][9] Specifically, derivatives of the indole-piperazine scaffold have been designed and synthesized as potent inhibitors of VEGFR-2.[1][4] This established biological activity makes VEGFR-2 an excellent and scientifically relevant target for our docking study.

To ensure our docking protocol is reliable, we will perform a critical validation step known as re-docking . We will use the PDB structure 4ASD , which contains the VEGFR-2 kinase domain co-crystallized with the inhibitor Sorafenib.[4] Our protocol is considered validated if it can accurately reproduce the binding pose of the co-crystallized ligand (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å).[10][11]

The In Silico Docking Workflow: A Comprehensive Protocol

A successful docking experiment is a systematic process. Each step builds upon the last, and meticulous preparation is paramount for meaningful results.

Caption: The three-phase workflow for molecular docking studies.

Ligand Preparation

The ligand must be converted into a 3D structure with the correct atom types, charges, and rotatable bonds defined.

Protocol:

-

Obtain 2D Structure: Download the structure of 4-(piperazin-1-yl)-1H-indole from a chemical database like PubChem in SDF or MOL format.

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure and add hydrogens appropriate for a physiological pH of 7.4.[7]

-

Causality: The initial 3D conversion is a rough approximation. Adding hydrogens is critical as they are often omitted in 2D representations but are essential for forming hydrogen bonds. The protonation state at pH 7.4 is assumed to reflect biological conditions.

-

-

Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the final ligand file.[12][13]

-

Load the 3D structure (.pdb or .mol2).

-

Detect the root and define the number of active torsions (rotatable bonds). This allows for ligand flexibility during docking.

-

Assign Gasteiger charges, which are partial charges calculated based on electronegativity, crucial for electrostatic interaction scoring.

-

Merge non-polar hydrogens, as their explicit representation is often not necessary and can slow down calculations.

-

Save the final structure in .pdbqt format. This file now contains the coordinate, charge, and atom type information required by Vina.

-

Receptor Preparation

The raw PDB file of the protein is not ready for docking. It must be "cleaned" to isolate the components of interest and prepared in a similar fashion to the ligand.

Protocol:

-

Download Receptor Structure: Obtain the crystal structure of VEGFR-2, PDB ID: 4ASD , from the RCSB Protein Data Bank.

-

Clean the PDB File: Use a visualization program like UCSF Chimera or PyMOL to inspect the structure.[14][15]

-

Remove all water molecules (HOH). Causality: While water can mediate key interactions, standard docking algorithms struggle to predict their positions accurately. Removing them simplifies the system and is a standard practice for most docking protocols.

-

Remove any co-factors, ions, or alternate conformations not relevant to the binding site of interest.

-

Isolate the protein chain(s) that form the binding pocket. For 4ASD, this is Chain A.

-

Separate the co-crystallized ligand (Sorafenib) and save it as a separate file for later use in defining the binding site.

-

-

Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT).[12][14]

-

Load the cleaned PDB file of the protein.

-

Add polar hydrogens. Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds.

-

Compute Gasteiger charges for the protein atoms.

-

Save the final receptor structure in .pdbqt format.

-

Grid Generation & Docking Execution

We must define the three-dimensional space where the docking algorithm will search for binding poses.

Protocol:

-

Define the Search Space (Grid Box): In ADT, load the prepared receptor (.pdbqt) and the extracted co-crystallized ligand (Sorafenib). The grid box should be centered on and encompass the entire known binding site.[12]

-

A typical box size is 25 x 25 x 25 Å, which is large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

Record the coordinates for the center of the box and its dimensions (size_x, size_y, size_z).

-

-

Create the Configuration File: Create a text file (e.g., conf.txt) that tells AutoDock Vina where to find the input files and how to perform the search.[7][12]

-

Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but take longer. A value of 16 is a good balance for robust results.

-

-

Run AutoDock Vina: Execute the docking from the command line.

Post-Docking Analysis and Visualization

Raw docking output is a set of coordinates and scores. The real scientific insight comes from careful analysis and visualization.

Interpreting the Results

AutoDock Vina will output a multi-model PDBQT file containing the top predicted binding poses (usually 9 by default), ranked by their binding affinity.

-

Binding Affinity (kcal/mol): This score is an estimate of the Gibbs free energy of binding (ΔG).[10] More negative values indicate a stronger predicted interaction. It's a key metric for ranking different ligands or different poses of the same ligand.[11]

-

Root Mean Square Deviation (RMSD): When comparing poses, the RMSD measures the average distance between the atoms of the superimposed molecules. An RMSD of less than 2.0 Å between two poses suggests they are very similar.[10]

Data Summary Table:

| Pose | Binding Affinity (kcal/mol) | RMSD from Pose 1 (Å) | Key Interacting Residues (Example) |

| 1 | -8.5 | 0.00 | Cys919, Asp1046, Glu885 |

| 2 | -8.2 | 1.85 | Cys919, Phe1047, Leu840 |

| 3 | -7.9 | 2.51 | Leu889, Val899, Ile1025 |

Visualization with PyMOL

Visual inspection is non-negotiable for validating the plausibility of a docking pose. PyMOL is a powerful tool for this purpose.[15][16][17]

Protocol for Visualizing Interactions:

-

Load Structures: Open PyMOL and load the prepared receptor PDBQT file (receptor.pdbqt) and the output file containing the docked poses (all_docking_results.pdbqt).

-

Prepare the Scene:

-

Display the protein as a cartoon or surface.

-

Color the protein to highlight different domains or by secondary structure.

-

Display the ligand (e.g., pose 1) as sticks and color it by element (e.g., carbon in green).

-

-

Identify Interactions:

-

Select the residues within 4-5 Å of the ligand to define the binding pocket.

-

Use the find command or the "Wizard" -> "Measurement" tool to identify potential hydrogen bonds. These are typically defined by a donor-acceptor distance of < 3.5 Å and a favorable angle.

-

Visually inspect for other interactions like π-π stacking with aromatic residues (e.g., Phe, Tyr) and hydrophobic contacts with aliphatic residues (e.g., Leu, Val, Ile).

-

-

Create Publication-Quality Images:

-

Use the ray or draw command to generate high-resolution images.

-

Label key residues and interactions for clarity.

-

Caption: A logical workflow for visualizing docking results in PyMOL.

Conclusion and Best Practices

This guide has outlined a robust, field-proven workflow for conducting in silico molecular docking of 4-(piperazin-1-yl)-1H-indole against VEGFR-2. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can generate reliable and insightful computational hypotheses to guide their drug discovery efforts.

Key Takeaways for Scientific Integrity:

-

Always Validate: Before docking unknown compounds, validate your protocol by re-docking the native ligand.

-

Scores are not Absolutes: Binding affinity scores are best used for relative ranking, not as absolute measures of potency.

-

Visual Inspection is Crucial: A good score is meaningless if the binding pose is sterically or chemically implausible. Always analyze the top-scoring poses visually.

-

Docking is a Hypothesis Generator: The results of a docking study are models, not definitive proof. They must be validated by subsequent biophysical or biochemical experiments.

References

- 1. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. youtube.com [youtube.com]

- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 15. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 16. Practical Pymol for Beginners - PyMOL Wiki [pymolwiki.org]

- 17. dasher.wustl.edu [dasher.wustl.edu]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(piperazin-1-yl)-1H-indole

Abstract

This technical guide provides a comprehensive examination of the spectroscopic signature of 4-(piperazin-1-yl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are elucidated to provide a practical and authoritative resource for the structural characterization of this and related heterocyclic compounds. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related indole and piperazine derivatives to present a robust and predictive analytical framework.

Introduction: The Structural Significance of 4-(piperazin-1-yl)-1H-indole

The indole nucleus is a cornerstone in the architecture of many natural products and synthetic molecules with profound biological activities.[1] Similarly, the piperazine ring is a prevalent scaffold in a multitude of pharmacological agents, valued for its physicochemical properties.[2] The conjugation of these two moieties in 4-(piperazin-1-yl)-1H-indole results in a compound with a unique electronic and conformational profile, making its unambiguous structural verification paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach (NMR, IR, and MS) is the gold standard for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is presented below.

Figure 1. Molecular structure and numbering of 4-(piperazin-1-yl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(piperazin-1-yl)-1H-indole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-(piperazin-1-yl)-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~11.0 | br s | 1H | N1-H | The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.2-7.4 | m | 2H | H5, H7 | These aromatic protons on the indole ring will likely appear as a multiplet due to coupling with each other and with H6. |

| ~7.0-7.1 | t | 1H | H6 | This proton will likely appear as a triplet due to coupling with H5 and H7. |

| ~6.8-6.9 | t | 1H | H2 | The proton at the C2 position of the indole ring often appears as a triplet due to coupling with the N1-H and H3 protons. |

| ~6.4-6.5 | m | 1H | H3 | This proton will show coupling to the H2 proton. |

| ~3.1-3.2 | t | 4H | H2', H6' | The protons on the carbons adjacent to the indole-bound nitrogen of the piperazine ring are expected to be deshielded. |

| ~2.9-3.0 | t | 4H | H3', H5' | These protons on the piperazine ring are slightly more shielded than those at the 2' and 6' positions. |

| ~2.5 | br s | 1H | N4'-H | The piperazine N-H proton will appear as a broad singlet and its chemical shift is solvent and concentration dependent. |

Causality in Spectral Features:

-

The aromatic protons of the indole ring (H5, H6, H7) are in the typical aromatic region (7.0-7.5 ppm). The electron-donating nature of the piperazine nitrogen will influence their precise chemical shifts.

-

The protons on the piperazine ring are expected to appear as two distinct triplets, reflecting the symmetry of the ring and coupling to adjacent CH₂ groups.[3] The protons closer to the electron-withdrawing indole ring (H2', H6') will be downfield compared to the protons adjacent to the second nitrogen (H3', H5').

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~140 | C7a | Quaternary carbon of the indole ring fused to the pyrrole ring. |

| ~135 | C4 | The carbon directly attached to the piperazine nitrogen is expected to be significantly deshielded. |

| ~128 | C3a | Another quaternary carbon of the indole ring. |

| ~122 | C2 | The C2 carbon of the indole ring. |

| ~120 | C6 | Aromatic carbon of the indole ring. |

| ~118 | C5 | Aromatic carbon of the indole ring. |

| ~110 | C7 | Aromatic carbon of the indole ring. |

| ~100 | C3 | The C3 carbon of the indole ring. |

| ~53 | C2', C6' | Carbons of the piperazine ring adjacent to the indole-bound nitrogen. |

| ~45 | C3', C5' | Carbons of the piperazine ring adjacent to the N4' nitrogen. |

Expert Insights: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The attachment of the electron-rich piperazine nitrogen to the C4 position of the indole ring will cause a noticeable upfield or downfield shift of the surrounding carbons compared to unsubstituted indole.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 | Medium, Sharp | N-H Stretch | Indole N-H |

| ~3300 | Medium, Broad | N-H Stretch | Piperazine N-H |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950-2800 | Medium | C-H Stretch | Aliphatic C-H (Piperazine) |

| ~1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-N Stretch | Aryl-Amine |

| ~740 | Strong | C-H Bend | Ortho-disubstituted Benzene |

Trustworthiness of Assignments:

-

The presence of two distinct N-H stretching bands is a key diagnostic feature, one sharp peak for the indole N-H and a broader one for the piperazine N-H.[5]

-

The C-H stretching region will show both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) absorptions, confirming the presence of both ring systems.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

-

Tandem MS (MS/MS): To probe the fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data:

-

Molecular Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

[M+H]⁺: m/z 202.13

Fragmentation Pathway Analysis: The fragmentation of 4-(piperazin-1-yl)-1H-indole is expected to be dominated by the cleavage of the piperazine ring, as this is a common fragmentation pathway for piperazine derivatives.[7][8]

Figure 2. Predicted major fragmentation pathway for 4-(piperazin-1-yl)-1H-indole.

Interpretation of Fragments:

-

m/z 159: Loss of an ethylenimine fragment from the piperazine ring.

-

m/z 130: Cleavage of the piperazine ring, leaving the indole moiety with a nitrogen atom.

-

m/z 117: The indole molecular ion itself, resulting from the complete loss of the piperazine substituent.

This fragmentation pattern provides strong evidence for the presence of both the indole and piperazine structural units.

Conclusion

The spectroscopic analysis of 4-(piperazin-1-yl)-1H-indole through the synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization. This guide has outlined the expected spectral features based on established principles and data from analogous compounds, offering a robust framework for researchers in the field. The detailed protocols and interpretation rationale serve as a practical resource for the analysis of this and other complex heterocyclic molecules, ensuring scientific integrity and advancing drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. yeditepejhs.org [yeditepejhs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

A Technical Guide to the Therapeutic Potential of the 4-(Piperazin-1-yl)-1H-indole Scaffold

Abstract: The 4-(piperazin-1-yl)-1H-indole moiety represents a quintessential "privileged scaffold" in modern medicinal chemistry. While 4-(piperazin-1-yl)-1H-indole dihydrochloride itself is primarily utilized as a synthetic intermediate, its core structure combines the biologically versatile indole nucleus with the pharmacokinetically favorable piperazine ring.[1][2][3][4] This unique combination has enabled the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This guide provides an in-depth analysis of this scaffold, exploring its synthesis, key mechanisms of action, and the preclinical evidence supporting its application in oncology, central nervous system disorders, and inflammatory conditions. We will dissect the causality behind experimental designs and present actionable protocols for researchers engaged in drug discovery and development.

The 4-(Piperazin-1-yl)-1H-indole Core: A Privileged Scaffold

Chemical Identity and Properties

4-(Piperazin-1-yl)-1H-indole is a heterocyclic organic compound that serves as a foundational building block for more complex pharmaceutical agents.[3][4] It is frequently supplied and handled as a dihydrochloride salt to enhance its stability and aqueous solubility, which are critical properties for synthetic manipulation and biological screening.

| Property | Data | Source |

| Chemical Name | 4-(1-piperazinyl)-1H-Indole, dihydrochloride | [3] |

| CAS Number | 255714-24-0 | [3] |

| Molecular Formula | C₁₂H₁₅N₃·2HCl | [3] |

| Molecular Weight | 274.19 g/mol | [3] |

| Primary Role | Synthetic Intermediate | [3][4] |

The Rationale: Why Indole and Piperazine?

The power of this scaffold lies in the synergistic combination of its two core components, both of which are considered "privileged structures" in drug discovery.

-

The Indole Nucleus: This bicyclic aromatic system is a ubiquitous feature in a vast number of natural products and synthetic molecules with profound biological activity.[1] Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile pharmacophore for targeting enzymes and receptors.[1]

-

The Piperazine Ring: Piperazine is a six-membered heterocyclic amine that is a cornerstone of medicinal chemistry.[2][5] Its non-planar, chair-like conformation and two nitrogen atoms provide a rigid yet versatile linker. One nitrogen typically anchors to the core scaffold (the indole), while the second nitrogen serves as a key point for derivatization, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This modular design allows chemists to rapidly generate large libraries of compounds, systematically exploring the chemical space around a biological target to identify candidates with optimal therapeutic profiles.

Synthesis and Derivatization Strategies

The generation of novel therapeutic agents from the 4-(piperazin-1-yl)-1H-indole core relies on robust and flexible synthetic methodologies. A common approach involves a multi-step process that allows for diversification at key positions on the scaffold.

General Synthetic Workflow

A generalized workflow for synthesizing and derivatizing the scaffold often begins with a commercially available indole precursor. The piperazine moiety is introduced, and subsequent reactions at the indole nitrogen (N1) or the distal piperazine nitrogen (N4') enable the creation of diverse chemical libraries.

Caption: Generalized workflow for synthesis and derivatization.

Therapeutic Applications of Scaffold Derivatives

The true therapeutic value of 4-(piperazin-1-yl)-1H-indole is realized through its derivatives, which have shown significant promise in several key therapeutic areas.

Central Nervous System (CNS) Disorders: Targeting the 5-HT₆ Receptor

-

Mechanistic Rationale: The serotonin 6 (5-HT₆) receptor, located almost exclusively in the CNS, is a compelling target for cognitive disorders like Alzheimer's disease. It is a G-protein coupled receptor that modulates cholinergic and glutamatergic neurotransmission. Blockade (antagonism) of the 5-HT₆ receptor has been shown to increase acetylcholine and glutamate levels in key brain regions, a mechanism hypothesized to enhance cognitive processes such as learning and memory.[6]

-

Preclinical Evidence: A series of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives were designed and synthesized as potent 5-HT₆ receptor ligands.[7] The lead compound from this series demonstrated high in vitro binding affinity, a favorable pharmacokinetic profile, and, most importantly, pro-cognitive activity in animal models.[7] This provides strong validation for using the scaffold to target cognitive decline.

Caption: Mechanism of 5-HT₆ receptor antagonist action.

Oncology: Inhibition of Cell Proliferation

The scaffold has proven to be an excellent foundation for developing potent anticancer agents acting through various mechanisms.

-

Mechanism 1: Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Molecules that interfere with microtubule dynamics (polymerization or depolymerization) can arrest the cell cycle, ultimately triggering programmed cell death (apoptosis). Several N-acyl-piperazine derivatives have been identified as potent tubulin polymerization inhibitors that bind at the colchicine binding site.[8]

-

Mechanism 2: Kinase Inhibition: Other derivatives, such as pyrazolinyl-indole compounds, have been developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[9] Overactivity of EGFR is a known driver in many cancers, and its inhibition can halt tumor growth.

-

Preclinical Evidence: Arylamide derivatives incorporating the piperazine moiety have demonstrated potent, low-nanomolar inhibitory activity against a range of human cancer cells, with particularly strong effects on liver cancer lines.[8] These compounds were shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[8] Similarly, certain N-substituted 3-methylindole derivatives with a piperazinyl-methyl group showed selective cytotoxic effects against MCF-7 breast cancer cells.[10]

Table 2: In Vitro Anticancer Activity of Selected Scaffold Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |

| Arylamide Derivative | SMMC-7721 (Liver) | 0.089 | Tubulin Inhibition | [8] |

| Arylamide Derivative | HuH-7 (Liver) | 0.092 | Tubulin Inhibition | [8] |

| N-Substituted Indole | MCF-7 (Breast) | 27 | Cytotoxicity | [10] |

| N-Substituted Indole | MCF-7 (Breast) | 31 | Cytotoxicity | [10] |

Anti-inflammatory and Analgesic Applications

Chronic inflammation is a hallmark of numerous diseases. Derivatives of the 4-(piperazin-1-yl)-1H-indole scaffold have demonstrated potential in modulating inflammatory and pain pathways.

-

Mechanistic Rationale: The anti-inflammatory and anti-nociceptive (pain-reducing) effects of these compounds appear to be multi-faceted. Evidence suggests involvement of the serotonergic pathway.[11] Furthermore, studies have shown that piperazine-pyrazole derivatives can reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central mediators of the inflammatory cascade.[12] Some derivatives also exhibit direct antioxidant activity, scavenging free radicals that contribute to cellular damage during inflammation.[13]

-

Preclinical Evidence: In standard animal models of inflammation, such as the carrageenan-induced paw edema test, piperazine derivatives significantly reduced swelling and inflammatory cell migration.[11][12] In pain models, such as the formalin test, these compounds reduced pain behaviors in both the acute neurogenic phase and the persistent inflammatory phase.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard, self-validating system for assessing in vivo anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Test Compound Group(s) (e.g., Scaffold Derivative, 15 and 30 mg/kg, p.o.)

-

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline (0-hour) reading.

-

Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Statistical Evaluation: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

Future Directions and Conclusion

The 4-(piperazin-1-yl)-1H-indole scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents. The existing body of preclinical evidence is robust, particularly in the fields of cognitive enhancement, oncology, and anti-inflammatory research.

The path forward requires a focused effort on translating these promising findings. Future research should prioritize:

-

Lead Optimization: Systematically modifying the most potent hits to improve their ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

-

In Vivo Efficacy Studies: Moving beyond basic proof-of-concept models to more complex and disease-relevant animal models.

-

Pharmacodynamic and Biomarker Studies: Elucidating the precise in vivo target engagement and downstream biological effects of lead compounds to confirm their mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 4-(1-Piperazinyl)-1H-Indole (hydrochloride) | Nano diainc [nanodiainc.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. yeditepejhs.org [yeditepejhs.org]

- 11. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Structure-Activity Relationships of 4-(Piperazin-1-yl)-1H-indole Derivatives

Introduction: The Privileged Scaffold in Drug Discovery

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile core, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. The unique combination of the indole nucleus, a key element in many natural and synthetic bioactive molecules, with the synthetically tractable piperazine ring allows for systematic modifications that can fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[4][5] This scaffold has been successfully employed to develop potent ligands for targets including serotonin receptors, dopamine receptors, and enzymes like fatty acid amide hydrolase (FAAH), demonstrating its broad therapeutic potential.[6][7][8]

Core Pharmacophore and Synthetic Strategy

The 4-(piperazin-1-yl)-1H-indole pharmacophore can be dissected into three primary regions for SAR analysis:

-

The Indole Core: The bicyclic aromatic indole ring system.

-

The Piperazine Linker: The six-membered heterocycle connecting the indole to the terminal group.

-

The Terminal Moiety: The substituent attached to the N4 nitrogen of the piperazine ring.

A general and robust synthetic approach to access this scaffold is crucial for generating analog libraries for SAR studies. The most common strategies involve coupling a protected or unprotected piperazine with a functionalized indole, often an aryl halide. Methods like the Palladium-catalyzed Buchwald-Hartwig amination are frequently employed for their efficiency in forming the critical C-N bond between the indole C4 position and the piperazine N1 nitrogen.[4] Subsequent modification of the piperazine N4 position is typically achieved through N-alkylation or amide bond formation.

Visualizing the General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the creation of 4-(piperazin-1-yl)-1H-indole derivatives.

Caption: General synthetic route for 4-(piperazin-1-yl)-1H-indole derivatives.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these derivatives can be profoundly altered by strategic modifications at each of the three core regions.

Modifications of the Indole Core

The indole ring itself offers several positions for substitution (N1, C2, C3, C5, C6, C7), each influencing the molecule's interaction with its target and its metabolic stability.

-

N1-Position: The indole nitrogen is a common site for modification. In the context of 5-HT6 receptor ligands, attaching an arylsulfonyl group to the N1 position has been shown to be a successful strategy for achieving high-affinity antagonists.[6] This large, electron-withdrawing group can anchor the molecule in the receptor binding pocket and influence the orientation of the rest of the scaffold.

-

C3-Position: For 5-HT6 receptor antagonists, the introduction of a difluoromethyl group at the C3 position has been demonstrated to significantly improve pharmacokinetic properties, leading to higher bioavailability compared to a methyl group.[9]

-

Other Positions (C5, C6, C7): Substitutions on the benzene portion of the indole ring can modulate properties like lipophilicity and electronic distribution. Halogenation, for instance, can enhance metabolic stability and introduce potential halogen bonding interactions with the target protein.

The Role of the Piperazine Linker

The piperazine ring is more than a simple linker; its conformational properties and basicity are critical for activity.[1][2] It is typically protonated at physiological pH, allowing it to form key ionic interactions with acidic residues (e.g., Aspartate) in receptor binding pockets, a common feature for aminergic G-protein coupled receptors (GPCRs).[2] While the unsubstituted piperazine is most common, replacing it with a piperidine scaffold has been shown to significantly affect activity in studies on FAAH inhibitors.[8][10]

Influence of the Terminal Moiety

This region is the most common site for diversification and often dictates the primary pharmacology and selectivity of the compound.

-

For Dopamine D3/D2 Receptor Antagonists: The terminal moiety is crucial for achieving selectivity between the highly homologous D2 and D3 receptors.[7][11] SAR studies have shown that attaching a carboxamide group via a butyl linker to the piperazine nitrogen, with a terminal aza-aromatic unit like an indolyl or benzimidazolyl group, can yield potent and selective D3 antagonists.[7] The nature of this terminal aromatic system is a key determinant of binding affinity and selectivity.[12]

-

For FAAH Inhibitors: Carbamate-based terminal groups are highly effective for inhibiting the serine hydrolase FAAH.[13][14] The terminal moiety often consists of an O-aryl carbamate which irreversibly acylates the active site serine of the enzyme. The substitution pattern on the terminal aryl ring significantly impacts inhibitory potency.

-

For Cytotoxic Agents: When targeting cancer cells, the terminal group is often a substituted phenyl ring. Studies on 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives revealed that compounds with di-chloro substitution on the terminal phenyl ring exhibited the most potent cytotoxic activity against liver, breast, and colon cancer cell lines.[15]

Visualizing the Core Structure-Activity Relationships

This diagram summarizes the key modification points on the 4-(piperazin-1-yl)-1H-indole scaffold and their general impact on activity.

Caption: Key SAR points on the 4-(piperazin-1-yl)-1H-indole scaffold.

Case Study: Dopamine D3 Receptor Antagonism

The development of selective dopamine D3 receptor (D3R) antagonists is a promising therapeutic strategy for substance abuse and neuropsychiatric disorders.[7] The high homology with the D2 receptor, however, presents a significant selectivity challenge.[11] The 4-(piperazin-1-yl)-1H-indole scaffold has been instrumental in navigating this challenge.

Key SAR Findings for D3R Antagonists:

| Compound Moiety | Modification | Impact on Activity | Reference |

| Terminal Group | Replacement of imidazo[1,2-a]pyridine with a 2-indolyl moiety | 2.6-fold lower D3R binding potency | [7] |

| Terminal Group | Replacement of imidazo[1,2-a]pyridine with a 2-benzimidazole | Comparable D3R binding, but reduced selectivity | [7] |

| Linker | Acylaminobutyl linker between piperazine and terminal aryl | Essential for optimal D3R binding and selectivity | [7] |

These findings underscore that while the core indole-piperazine structure provides the foundational geometry, the terminal carboxamide region is the primary determinant for achieving high D3R affinity and selectivity over the D2R.

Dopamine D3 Receptor Signaling Pathway

D3 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D3R block this process.

Caption: Antagonism of the Dopamine D3 receptor signaling pathway.

Experimental Protocols

To ensure the trustworthiness and replicability of SAR findings, standardized and detailed experimental protocols are essential.

Protocol 1: Representative Synthesis of a 4-(Piperazin-1-yl)-1H-indole Derivative

This protocol describes the synthesis of an N-aryl derivative via Buchwald-Hartwig amination followed by N-alkylation.

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried flask under an inert atmosphere (N2 or Ar), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., BINAP, 0.04 eq).

-

Add sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a 4M HCl solution in dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a salt, or neutralize with a saturated NaHCO3 solution and extract with an organic solvent to obtain the free base.

Step 3: N-Alkylation

-

Dissolve the deprotected piperazine intermediate (1.0 eq) in an aprotic solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 eq).

-

Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

Protocol 2: FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 of a test compound against fatty acid amide hydrolase (FAAH).

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 9.0).

-

Enzyme: Recombinant human FAAH, diluted in assay buffer to the desired concentration.

-

Substrate: Anandamide-d4 or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin (AAMC).

-

Test Compounds: Prepare a stock solution in DMSO and perform serial dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add 2 µL of the test compound dilution (or DMSO for control).

-

Add 178 µL of the FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Incubate the plate at 37 °C for 30-60 minutes.

-

Stop the reaction (if necessary, depending on the detection method).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 380/460 nm for AMC product).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

The 4-(piperazin-1-yl)-1H-indole scaffold remains a highly productive platform for the discovery of novel therapeutics. The extensive SAR data available highlight clear strategies for modulating activity and selectivity against various targets. Future efforts will likely focus on leveraging this scaffold for multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders, where hitting multiple nodes in a disease pathway can be beneficial.[2] Furthermore, the application of advanced computational techniques, such as 3D-QSAR and molecular docking, will continue to refine the rational design of next-generation inhibitors with improved potency and optimized ADME properties.[16] The synthetic versatility and proven track record of this privileged core ensure its continued prominence in medicinal chemistry for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]